K-Ras(G12C)阻害剤12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

K-Ras(G12C) inhibitor 12 irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking K-Ras(G12C) interactions. K-Ras is a small GTPase that cycles between a GTP-bound active state and a GDP-bound inactive state to turn on downstream Raf kinases to drive cell growth. A G12C mutation in K-Ras blocks GTP hydrolysis, activates K-Ras, and promotes carcinogenesis. This compound has been used to decrease viability and increase apoptosis in several lung cancer cell lines containing G12C mutations (EC50 = 0.32 µM in H1792 cells).

科学的研究の応用

非小細胞肺がん(NSCLC)の治療

K-Ras(G12C)阻害剤は、KRAS-G12C変異を持つ進行性非小細胞肺がん(NSCLC)患者を治療するための臨床試験で有望な改善を示しました {svg_1}. この治療には、共有結合型KRAS-G12C阻害剤であるソトラシブとアダグラシブが使用されています {svg_2}.

薬剤耐性の克服

残念ながら、細胞、分子、遺伝子のメカニズムによって引き起こされる固有または獲得された耐性により、ほとんどの患者はKRAS-G12C阻害剤療法に反応しません {svg_3}. 腫瘍微小環境における薬物応答を理解することで、KRAS-G12C阻害剤の設計、試験、臨床応用を促進することができます {svg_4}.

プロトオンコジーンKRAS-G12Cを標的にする

最近の研究では、固形がんにおいて、小型分子薬(ソトラシブとアダグラシブ)を用いてプロトオンコジーンKRAS-G12Cを標的にすることが有望な結果を示しています {svg_5}.

KRAS変異と活性化

Kirstenラット肉腫(KRAS)遺伝子は、RASファミリーのメンバーに属し、その変異は、特に大腸がん(CRC)、膵管腺癌(PDAC)、NSCLCなど、多くの癌の種類の遺伝的ドライバーです {svg_6}.

肺がん細胞株における生存率の低下とアポトーシスの増加

K-Ras(G12C)阻害剤12は、G12C変異を含むいくつかの肺がん細胞株において、生存率を低下させ、アポトーシスを増加させるために使用されてきました {svg_7} {svg_8}.

RasとのC-RafとB-Rafの関連性の減少

H1792およびH358 K-Ras(G12C)変異型肺がん細胞株において、K-Ras(G12C)阻害剤12は、RasとのC-RafとB-Rafの関連性を低下させました {svg_9}.

膵管腺癌における潜在的な応用

新規の非共有結合型KRAS-G12D阻害剤であるMRTX1133は、特に膵管腺癌などのKRAS-G12D保有腫瘍細胞において、顕著な前臨床的抗腫瘍活性を示しました {svg_10}.

作用機序

Target of Action

The primary target of K-Ras(G12C) inhibitor 12 is the K-Ras protein, specifically the G12C mutant variant . K-Ras is a GTPase and plays an important role in many signal transduction pathways . The mutation of K-Ras occurs in many cancers .

Mode of Action

K-Ras(G12C) inhibitor 12 is an allosteric inhibitor . It binds to the K-Ras(G12C) protein, significantly reducing its affinity for GTP and leading to the modification of K-Ras(G12C) . This binding inhibits the activation of the receptor and the subsequent signal-transduction pathway .

Biochemical Pathways

The inhibitor preferentially binds RAS in the GDP-bound conformation, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . This results in the inhibition of multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival .

Pharmacokinetics

It’s known that the inhibitor rapidly binds to kras g12c, increasing the reaction rate in a biochemical assay by 600-fold . It also blocks nucleotide exchange (GDP to GTP) with much higher efficacy .

Result of Action

The action of K-Ras(G12C) inhibitor 12 results in the reduction of both the invasion of normal tissues by tumor cells and the spread of tumors to new sites .

Action Environment

The efficacy and stability of K-Ras(G12C) inhibitor 12 can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the drug response . Understanding the drug response in the tumor microenvironment may continue to promote the design, testing, and clinical application of KRAS-G12C inhibitors .

生化学分析

Biochemical Properties

K-Ras(G12C) Inhibitor 12 interacts with the KRAS-G12C mutant protein . This interaction is crucial in inhibiting the biochemical reactions that lead to the proliferation of cancer cells .

Cellular Effects

K-Ras(G12C) Inhibitor 12 has a profound impact on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism, thereby inhibiting the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of K-Ras(G12C) Inhibitor 12 involves binding interactions with the KRAS-G12C mutant protein . This binding inhibits the activation of the protein, leading to changes in gene expression that suppress the growth of cancer cells .

Temporal Effects in Laboratory Settings

Over time, K-Ras(G12C) Inhibitor 12 continues to inhibit the KRAS-G12C mutant protein, affecting the long-term cellular function of cancer cells

Dosage Effects in Animal Models

The effects of K-Ras(G12C) Inhibitor 12 vary with different dosages in animal models . While it shows promising results at certain dosages, high doses may lead to toxic or adverse effects .

Metabolic Pathways

K-Ras(G12C) Inhibitor 12 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of K-Ras(G12C) Inhibitor 12 is an important aspect of its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

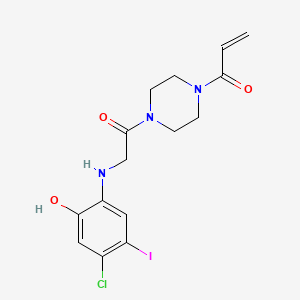

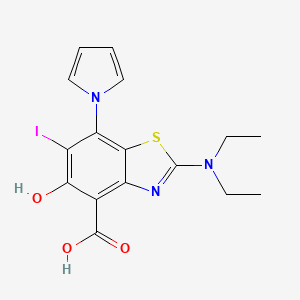

IUPAC Name |

1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIFBWVNHLXJFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClIN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

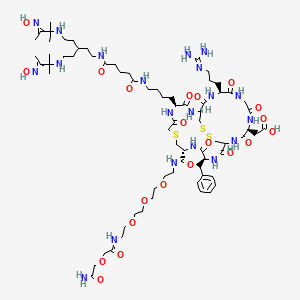

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)

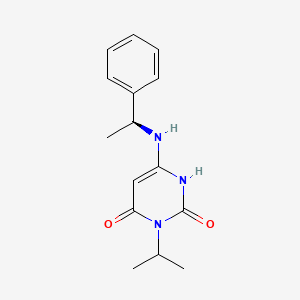

![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)

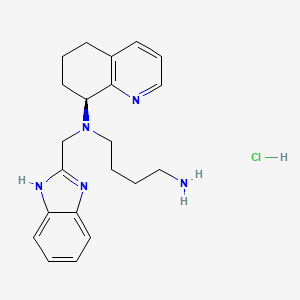

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)